6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole class of molecules. It has a CAS Number of 1105194-57-7 and a molecular weight of 252.31 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-fluoro-N-(tetrahydro-2-furanylmethyl)-1,3-benzothiazol-2-amine . The InChI code is 1S/C12H13FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives of benzothiazole, including those with fluoro substituents, exhibit notable antibacterial and antifungal properties. A study by Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel benzothiazole amides demonstrating activity comparable to standard drugs like chloramphenicol, cefoperazone, and amphotericin B. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).
Anthelmintic Activity
Javali, Jayachandran, Shah, Patel, and Sreenivasa (2010) explored the synthesis of fluorinated benzothiazole derivatives, revealing their promising antibacterial activities. Although specific to different substituents, this research underscores the broader utility of fluoro-benzothiazole compounds in addressing parasitic infections, potentially guiding the design of new anthelmintic drugs (Javali et al., 2010).
Anticancer and Antitumor Activities
The antitumor potential of benzothiazole derivatives, particularly those with fluoro groups, has been a subject of significant interest. Kumbhare, Dadmal, Pamanji, Kosurkar, Velatooru, Appalanaidu, Rao, and Rao (2014) reported on fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives that exhibited antimicrobial and anticancer activity against several human cancer cell lines. This indicates a promising avenue for cancer research, highlighting the potential of fluoro-benzothiazole derivatives in developing novel chemotherapeutic agents (Kumbhare et al., 2014).
Chemical Synthesis and Material Science
Benzothiazole derivatives, including fluorinated ones, serve as key intermediates in chemical synthesis, offering pathways to create complex molecules. Ghosh, Banerjee, Sinha, Kang, and Zajc (2009) demonstrated the synthesis and reactivity of a fluorinated benzothiazole-based building block for Julia olefination. This work exemplifies the compound's utility in synthetic organic chemistry, particularly in constructing vinyl and enone structures with potential applications in material science and medicinal chemistry (Ghosh et al., 2009).
Properties
IUPAC Name |
6-fluoro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVBKSMYQJMJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(S2)C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181995 | |
Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-57-7 | |
Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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